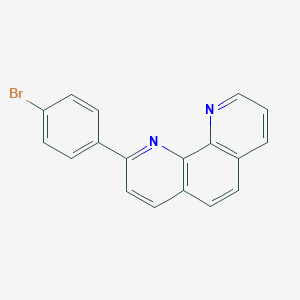

2-(4-Bromophenyl)-1,10-phenanthroline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2/c19-15-8-5-12(6-9-15)16-10-7-14-4-3-13-2-1-11-20-17(13)18(14)21-16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATGRTIOGXDQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=CC(=N3)C4=CC=C(C=C4)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Bromophenyl)-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-1,10-phenanthroline is a substituted aromatic heterocyclic compound that has garnered interest in various fields of chemical research, particularly in materials science and medicinal chemistry. Its rigid, planar 1,10-phenanthroline core, combined with the electronic properties of the bromophenyl substituent, imparts unique characteristics to the molecule. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, and potential applications, with a focus on providing detailed experimental data and methodologies for the scientific community.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are fundamental for its application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 149054-39-7 | [1] |

| Molecular Formula | C₁₈H₁₁BrN₂ | [1] |

| Molecular Weight | 335.20 g/mol | |

| Appearance | White to light yellow powder | |

| Melting Point | 188.0 - 192.0 °C | |

| Solubility | General solubility in organic solvents such as ethanol, DMSO, and DMF has been noted for the parent 1,10-phenanthroline. Specific quantitative data for the title compound is not readily available in the searched literature. |

Synthesis

The synthesis of this compound can be achieved through a palladium-catalyzed cross-coupling reaction, a common and versatile method for forming carbon-carbon bonds. A likely synthetic approach is the Suzuki-Miyaura coupling reaction.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: General Suzuki-Miyaura Coupling

While a specific, detailed protocol for the synthesis of this compound was not found in the searched literature, a general procedure based on similar reactions is provided below. Researchers should optimize these conditions for the specific substrates.

Materials:

-

2-Chloro-1,10-phenanthroline

-

(4-Bromophenyl)boronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Sodium carbonate, Potassium carbonate)

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Organic solvents for extraction and chromatography (e.g., Dichloromethane, Ethyl acetate, Hexane)

Procedure:

-

To a round-bottom flask, add 2-chloro-1,10-phenanthroline (1 equivalent), (4-bromophenyl)boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Flush the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., Dichloromethane or Ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons on the phenanthroline core will appear as doublets and doublets of doublets, with their chemical shifts influenced by the position relative to the nitrogen atoms and the bromophenyl substituent. The protons on the 4-bromophenyl ring are expected to appear as two doublets (an AA'BB' system) due to the symmetry of the para-substitution.

-

¹³C NMR: The carbon NMR spectrum will display a series of signals in the aromatic region (typically δ 120-160 ppm). The number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule. The carbon atom attached to the bromine will have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

C=N stretching: Around 1580-1650 cm⁻¹

-

C=C stretching (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H stretching (aromatic): Above 3000 cm⁻¹.

-

C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks [M]⁺ and [M+2]⁺ being of similar intensity.

Potential Applications and Biological Activity

Derivatives of 1,10-phenanthroline are known for their ability to chelate metal ions and have been extensively studied for their potential applications in various fields.

-

Materials Science: As an intermediate for Organic Light-Emitting Diodes (OLEDs), this compound can be a building block for more complex organic electronic materials. The phenanthroline core can act as an electron-transporting or hole-blocking layer, while the bromophenyl group allows for further functionalization to tune the material's properties.[1]

-

Drug Development: 1,10-phenanthroline and its derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. The planar phenanthroline ring can intercalate with DNA, and the ability to chelate metal ions can interfere with the function of metalloenzymes. While no specific studies on the biological activity of this compound were found, its structural similarity to other biologically active phenanthrolines suggests it could be a candidate for further investigation.

Potential Signaling Pathway Involvement in Cancer

While no specific signaling pathways have been elucidated for this compound, related phenanthroline compounds and their metal complexes have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of proteasome activity. A hypothetical signaling pathway diagram illustrating potential mechanisms of action for a phenanthroline-based anticancer agent is presented below.

Caption: Hypothetical signaling pathway for a phenanthroline-based anticancer agent.

Conclusion

This compound is a molecule with significant potential in both materials science and medicinal chemistry. This guide has summarized its known chemical and physical properties and provided a general framework for its synthesis and characterization. Further research is warranted to fully elucidate its spectroscopic properties, explore its reactivity, and evaluate its biological activity. The detailed experimental approaches and data presented herein aim to facilitate such future investigations by providing a solid foundation for researchers in the field.

References

An In-depth Technical Guide to 2-(4-Bromophenyl)-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 2-(4-Bromophenyl)-1,10-phenanthroline, a heterocyclic organic compound of interest in various fields of chemical and biomedical research.

Core Structural and Physical Properties

This compound is a derivative of 1,10-phenanthroline, a rigid tricyclic heteroaromatic system. The key structural feature is the substitution of a 4-bromophenyl group at the 2-position of the phenanthroline core. This substitution significantly influences the molecule's electronic properties, steric hindrance, and potential for further functionalization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 149054-39-7 |

| Molecular Formula | C₁₈H₁₁BrN₂ |

| Molecular Weight | 335.20 g/mol |

| Appearance | White to light yellow powder |

| Melting Point | 187 - 189 °C |

Synthesis

The primary and most effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.

General Experimental Protocol: Suzuki-Miyaura Coupling

The synthesis involves the reaction of a halogenated 1,10-phenanthroline, typically 2-chloro-1,10-phenanthroline, with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base.

Key Reagents and Conditions:

-

Aryl Halide: 2-Chloro-1,10-phenanthroline

-

Organoboron Reagent: 4-Bromophenylboronic acid

-

Catalyst: A palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) salt like Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand.

-

Base: An inorganic base is required to activate the boronic acid. Common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

-

Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include toluene/water, dioxane/water, or dimethoxyethane (DME)/water.

Illustrative Reaction Scheme:

Caption: General workflow for the Suzuki-Miyaura coupling synthesis.

Detailed Experimental Steps (Hypothetical Protocol based on similar reactions):

-

Reaction Setup: A reaction vessel is charged with 2-chloro-1,10-phenanthroline, 4-bromophenylboronic acid, the palladium catalyst, and the base.

-

Solvent Addition: The solvent system is added, and the mixture is degassed with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.

-

Heating: The reaction mixture is heated to reflux for a period of several hours to overnight, with the progress monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the phenanthroline core and the 4-bromophenyl substituent. The protons on the phenanthroline ring will appear in the aromatic region (typically δ 7.5-9.5 ppm), with their chemical shifts and coupling patterns influenced by the position of the substituent. The protons of the 4-bromophenyl group will likely appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the 18 carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom, with carbons attached to nitrogen and bromine atoms showing characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups and structural features of the molecule.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 1620-1580 | C=N stretching (phenanthroline ring) |

| 1500-1400 | C=C stretching (aromatic rings) |

| 850-800 | C-H out-of-plane bending (para-substituted phenyl) |

| ~1070 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition. The mass spectrum would also show a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks).

Potential Applications and Signaling Pathways

While specific studies on the biological activity of this compound are limited, substituted 1,10-phenanthroline derivatives are known to exhibit a wide range of biological activities, making this compound a molecule of interest for drug discovery and development.

Potential Areas of Investigation:

-

Anticancer Activity: Phenanthroline derivatives have been shown to act as intercalating agents with DNA and can inhibit enzymes such as topoisomerases, leading to cancer cell death. The introduction of the 4-bromophenyl group could modulate this activity.

-

Antimicrobial and Antiviral Activity: The ability of phenanthrolines to chelate metal ions is crucial for the function of many enzymes in microorganisms. This property can be exploited to develop novel antimicrobial and antiviral agents.

-

Enzyme Inhibition: The rigid, planar structure of the phenanthroline core makes it a suitable scaffold for designing enzyme inhibitors.

-

Fluorescent Probes: The conjugated π-system of phenanthroline derivatives often results in fluorescent properties. These compounds can be developed as fluorescent probes for detecting metal ions or biomolecules.

Hypothetical Signaling Pathway Involvement:

Given the known activities of related compounds, this compound could potentially interact with signaling pathways involved in cell proliferation, apoptosis, and DNA damage response. For example, its ability to intercalate with DNA could trigger the DNA damage response pathway, leading to the activation of proteins like ATM and p53.

Caption: A potential mechanism of action via DNA damage signaling.

Conclusion

This compound is a synthetically accessible compound with potential for a wide range of applications in medicinal chemistry and materials science. The Suzuki-Miyaura coupling provides a reliable route for its synthesis. Further research is warranted to fully elucidate its spectroscopic properties, crystal structure, and biological activities to unlock its full potential in drug development and other scientific disciplines.

Physical and chemical properties of 2-(4-Bromophenyl)-1,10-phenanthroline

This technical guide provides a comprehensive overview of the physical, chemical, and potential application properties of 2-(4-Bromophenyl)-1,10-phenanthroline. The information is intended for researchers, scientists, and professionals in the fields of materials science and drug development.

Introduction

This compound is a heterocyclic organic compound featuring a rigid, planar 1,10-phenanthroline core substituted with a bromophenyl group. This molecule serves as a versatile building block in supramolecular chemistry and materials science, primarily due to the chelating ability of the phenanthroline nitrogen atoms and the reactive handle provided by the bromine substituent. Its derivatives are of significant interest in the development of Organic Light-Emitting Diodes (OLEDs) and as ligands in coordination chemistry.[1][2] The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, enabling the synthesis of a wide array of complex molecular architectures with tailored photophysical and electronic properties.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₁BrN₂ | [1] |

| Molecular Weight | 335.20 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 187-189 °C | [1] |

| Purity | Typically >97% | [1] |

| Density | 1.485 ± 0.06 g/cm³ | [1] |

| CAS Number | 149054-39-7 | [1] |

Spectroscopic Data (Predicted)

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons of the phenanthroline core are expected in the range of δ 7.5-9.5 ppm. Protons of the bromophenyl group would appear as doublets in the aromatic region. |

| ¹³C NMR | Aromatic carbons of both the phenanthroline and bromophenyl rings are expected in the range of δ 120-155 ppm. |

| FT-IR (cm⁻¹) | Characteristic peaks for C=N stretching (around 1580-1620 cm⁻¹), C=C aromatic stretching (around 1400-1600 cm⁻¹), and C-Br stretching (around 500-600 cm⁻¹). |

| UV-Vis (in CHCl₃) | Absorption maxima are expected in the UV region, characteristic of π-π* transitions of the conjugated aromatic system. |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z ≈ 334 and [M+2]⁺ at m/z ≈ 336 with approximately equal intensity, characteristic of the bromine isotopes. |

Solubility

Detailed quantitative solubility data is not widely published. However, based on the properties of 1,10-phenanthroline, this compound is expected to be poorly soluble in water but soluble in various organic solvents such as chloroform, dichloromethane, and dimethylformamide (DMF).[6][7]

Synthesis and Experimental Protocols

Synthesis Workflow

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via a palladium-catalyzed direct C-H arylation of 1,10-phenanthroline.

Materials:

-

1,10-Phenanthroline

-

4-Bromophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Silver(I) oxide (Ag₂O)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a round-bottom flask, add 1,10-phenanthroline (1.0 eq), 4-bromophenylboronic acid (1.5 eq), palladium(II) acetate (0.1 eq), and silver(I) oxide (2.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add trifluoroacetic acid as the solvent.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Experimental Protocol: Characterization

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

FT-IR Spectroscopy:

-

Obtain the FT-IR spectrum of the solid sample using a KBr pellet or an ATR accessory.

Mass Spectrometry:

-

Analyze a dilute solution of the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI or APCI) to confirm the molecular weight.

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., chloroform or acetonitrile).

-

Record the absorption spectrum using a UV-Vis spectrophotometer.

Reactivity and Potential Applications

The bromine atom on the phenyl ring of this compound serves as a versatile synthetic handle for further molecular elaboration through various palladium-catalyzed cross-coupling reactions. This reactivity is key to its application as an intermediate in the synthesis of advanced materials.

Cross-Coupling Reactions

Caption: Potential cross-coupling reactions of this compound and resulting applications.

-

Suzuki Coupling: Reaction with an arylboronic acid can introduce another aryl group, leading to the formation of biaryl-substituted phenanthrolines.[8][9] These extended π-conjugated systems are promising candidates for emissive or charge-transport layers in OLEDs.

-

Heck Coupling: Coupling with an alkene can generate stilbene-like structures, which are known for their interesting photophysical properties and potential use in optoelectronic devices.[10][11][12]

-

Sonogashira Coupling: Reaction with a terminal alkyne introduces a linear, rigid alkynyl moiety, which can be used to construct larger, well-defined molecular architectures for applications in materials science and nanotechnology.[13][14]

Applications in Materials Science and Drug Development

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Phenanthroline - Sciencemadness Wiki [sciencemadness.org]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Direct arylation of phenanthroline derivatives via oxidative C–H/C–H cross-coupling: synthesis and discovery of excellent ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]

Technical Data Sheet: 2-(4-Bromophenyl)-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties of 2-(4-Bromophenyl)-1,10-phenanthroline, a heterocyclic organic compound of interest in various research and development applications, particularly in the field of organic electronics.

Core Molecular Data

The fundamental identifying and quantitative characteristics of this compound are summarized below. These data are essential for stoichiometric calculations, analytical method development, and material characterization.

| Property | Value |

| Molecular Formula | C18H11BrN2 |

| Molecular Weight | 335.20 g/mol |

| CAS Number | 149054-39-7[1][2] |

| Melting Point | 187-189 °C[1][2] |

| Appearance | White to Light yellow powder/crystal[1] |

| Purity (Typical) | >95.0% to ≥97%[1] |

Physicochemical Properties Relationship

The following diagram illustrates the logical relationship between the fundamental properties of this compound. The molecular formula dictates the molecular weight, and these intrinsic properties, in turn, give rise to its observable physical characteristics.

References

Technical Guide: 2-(4-Bromophenyl)-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(4-Bromophenyl)-1,10-phenanthroline. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and materials science.

Compound Identification and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It belongs to the phenanthroline class of heterocyclic organic compounds, which are widely recognized for their role as bidentate ligands in coordination chemistry and their diverse biological activities.

Physicochemical and Computed Data

The following table summarizes the key quantitative data for this compound. This information is critical for experimental design, including solubility testing, formulation, and computational modeling.

| Property | Value | Source |

| Identifiers | ||

| CAS Number | 149054-39-7 | [1] |

| Molecular Formula | C₁₈H₁₁BrN₂ | [1] |

| Molecular Weight | 335.2 g/mol | |

| Physical Properties | ||

| Melting Point | 187-189 °C | [1] |

| Boiling Point (Predicted) | 508.8 ± 40.0 °C | |

| Density (Predicted) | 1.485 ± 0.06 g/cm³ | [1] |

| Computed Properties | ||

| pKa (Predicted) | 4.48 ± 0.10 | |

| XLogP3-AA | 6.5 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 334.01566 Da | |

| Monoisotopic Mass | 334.01566 Da |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a highly plausible and widely utilized method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and organoboron compounds.[2]

General Suzuki-Miyaura Coupling Protocol

This protocol outlines the general steps for synthesizing this compound from 2-Bromo-1,10-phenanthroline and 4-Bromophenylboronic acid. The bromine atom on the phenanthroline scaffold serves as an effective handle for functionalization via such cross-coupling reactions.[3]

Reactants and Reagents:

-

2-Bromo-1,10-phenanthroline

-

4-Bromophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[4]

-

Solvent (e.g., Toluene, 1,4-Dioxane, DMF)[5]

Procedure:

-

Inert Atmosphere: To a reaction vessel (e.g., a Schlenk flask), add 2-Bromo-1,10-phenanthroline, 4-Bromophenylboronic acid (typically 1.1 to 1.5 equivalents), and the chosen base (typically 2 to 3 equivalents).

-

Degassing: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). This process should be repeated multiple times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture with stirring to the desired temperature (often between 80-110 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final product, this compound.

Caption: General workflow for Suzuki-Miyaura synthesis.

Biological Activity and Signaling Pathways

The 1,10-phenanthroline scaffold is a well-established pharmacophore present in molecules with a wide array of biological activities, including antimicrobial, antiprotozoal, and anticancer properties.[6] One of the most significant mechanisms of action for phenanthroline derivatives in cancer therapy is the inhibition of the ubiquitin-proteasome system.[7][8]

Proteasome Inhibition Pathway

The 26S proteasome is a large protein complex responsible for degrading ubiquitinated proteins, which is crucial for regulating cellular processes like cell cycle progression, proliferation, and apoptosis.[9] Cancer cells often exhibit overactive proteasome activity and are more sensitive to its inhibition than normal cells.[8][9] Phenanthroline-containing compounds, particularly as metal complexes, can act as potent proteasome inhibitors.[7] Inhibition of the proteasome's chymotrypsin-like activity (β5 subunit) disrupts protein homeostasis, leading to the accumulation of misfolded and regulatory proteins.[10][11] This accumulation triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately activating apoptotic pathways. The buildup of pro-apoptotic proteins (e.g., Bax, p27) and the stabilization of tumor suppressors (e.g., p53) and inhibitors of key survival pathways (e.g., IκB-α, blocking NF-κB) culminates in programmed cell death.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. soc.chim.it [soc.chim.it]

- 7. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Natural Compounds with Proteasome Inhibitory Activity for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of a new class of proteasome inhibitors based on a naphthyl–azotricyclic-urea–phenyl scaffold - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Properties of 2-(4-Bromophenyl)-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-(4-Bromophenyl)-1,10-phenanthroline

This compound is a heterocyclic aromatic compound featuring a rigid 1,10-phenanthroline core functionalized with a bromophenyl group. The 1,10-phenanthroline scaffold is a well-known chelating agent for various metal ions and its derivatives are widely utilized in coordination chemistry, catalysis, and as components in luminescent materials. The introduction of a 4-bromophenyl substituent is expected to significantly influence the molecule's electronic structure and, consequently, its photophysical properties. The bromine atom offers a site for further synthetic modification through cross-coupling reactions, making this compound a versatile building block for more complex molecular systems.[1][2] Understanding its intrinsic photophysical behavior is a prerequisite for its rational design and application in areas such as fluorescent probes and photosensitizers.

Core Photophysical Properties and Data Presentation

The primary photophysical properties of interest for this compound include its absorption and emission characteristics, fluorescence quantum yield, and excited-state lifetime. These parameters collectively define the molecule's behavior upon interaction with light. For clarity and comparative analysis, all quantitative data should be summarized as follows:

Table 1: Summary of Photophysical Data for this compound

| Property | Value | Solvent | Excitation Wavelength (nm) |

| Absorption Maxima (λ_abs) | [To be determined] | [e.g., Dichloromethane] | - |

| Molar Absorptivity (ε) | [To be determined] | [e.g., Dichloromethane] | - |

| Emission Maximum (λ_em) | [To be determined] | [e.g., Dichloromethane] | [To be determined] |

| Fluorescence Quantum Yield (Φ_F) | [To be determined] | [e.g., Dichloromethane] | [To be determined] |

| Fluorescence Lifetime (τ_F) | [To be determined] | [e.g., Dichloromethane] | [To be determined] |

| Stokes Shift | [To be calculated] | [e.g., Dichloromethane] | - |

Note: The values in this table are placeholders and must be determined experimentally.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and accurate photophysical data.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which the molecule absorbs light and to quantify the extent of this absorption.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or ethanol). From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.1 to 1.0 to ensure linearity.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[3][4]

-

Measurement:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-600 nm).

-

The wavelength of maximum absorbance (λ_abs) is identified from the peak of the absorption band.

-

-

Data Analysis: The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission properties of the molecule after it has absorbed light.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5]

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for wavelength selection, and a sensitive detector (e.g., a photomultiplier tube).

-

Measurement:

-

Record the emission spectrum by exciting the sample at its absorption maximum (λ_abs) or another suitable wavelength. The emission is typically scanned at longer wavelengths than the excitation.

-

Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at the wavelength of maximum fluorescence (λ_em). The corrected excitation spectrum should be similar in shape to the absorption spectrum.

-

-

Data Analysis: Identify the wavelength of maximum emission intensity (λ_em). The Stokes shift is calculated as the difference between the absorption and emission maxima.

Fluorescence Quantum Yield (Φ_F) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.[5][6][7][8][9]

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. For phenanthroline derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.58) or fluorescein in 0.1 M NaOH (Φ_F = 0.95) are common standards.[5]

-

Sample Preparation: Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring that the absorbance at the excitation wavelength is within the range of 0.01 to 0.1.

-

Measurement:

-

Measure the UV-Vis absorption spectra for all solutions.

-

Measure the fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths).

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_x) is calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²) where Φ_st is the quantum yield of the standard, Grad_x and Grad_st are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively, and n_x and n_st are the refractive indices of the respective solvents.[8]

-

Fluorescence Lifetime (τ_F) Measurement

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for this measurement.[10][11][12]

Methodology:

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a pulsed LED), a sample holder, a fast single-photon detector (e.g., a microchannel plate photomultiplier or a single-photon avalanche diode), and timing electronics.[12]

-

Measurement:

-

The sample is excited with a short pulse of light.

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured.

-

This process is repeated millions of times, and a histogram of the arrival times of the photons is built up, which represents the fluorescence decay profile.

-

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τ_F). An instrument response function (IRF) is measured using a scattering solution to account for the temporal spread of the instrument.

Visualizations of Experimental Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures.

Potential Applications in Drug Development

The photophysical properties of this compound and its derivatives are relevant to several areas of drug development:

-

Fluorescent Probes: Molecules with suitable fluorescence quantum yields and lifetimes can be developed into probes for bioimaging, allowing for the visualization of biological processes and the localization of drug molecules within cells.

-

Photosensitizers: In photodynamic therapy (PDT), a photosensitizer absorbs light and generates reactive oxygen species to kill cancer cells. The efficiency of this process is related to the excited state properties of the molecule.

-

Drug-DNA/Protein Interactions: Phenanthroline derivatives are known to intercalate with DNA.[13] Fluorescence spectroscopy can be a powerful tool to study the binding of these compounds to biological macromolecules, providing insights into their mechanism of action.

Conclusion

This guide provides a framework for the systematic characterization of the photophysical properties of this compound. By following the detailed experimental protocols for UV-Visible absorption, fluorescence spectroscopy, quantum yield, and lifetime measurements, researchers can obtain the critical data needed to evaluate its potential in various applications, particularly within the field of drug development. The provided data tables and workflow diagrams serve as a template for organizing and visualizing the research process, ensuring a thorough and reproducible investigation.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. scirp.org [scirp.org]

- 4. rsc.org [rsc.org]

- 5. iss.com [iss.com]

- 6. agilent.com [agilent.com]

- 7. edinst.com [edinst.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. jasco-global.com [jasco-global.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]

- 12. Time-resolved Fluorescence | PicoQuant [picoquant.com]

- 13. Experimental data on novel Fe(III)-complexes containing phenanthroline derivatives for their anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Electronic Landscape of Substituted 1,10-Phenanthroline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,10-phenanthroline scaffold, a rigid heterocyclic aromatic system, is a cornerstone in coordination chemistry and the development of functional materials. Its unique electronic properties, characterized by a planar structure and nitrogen atoms positioned for efficient metal chelation, make it a versatile building block. The strategic introduction of substituents onto the phenanthroline core provides a powerful tool to meticulously tune its electronic structure. This fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and thereby the HOMO-LUMO gap, directly influences the photophysical and electrochemical properties of the resulting derivatives. This technical guide delves into the electronic structure of substituted 1,10-phenanthroline derivatives, offering a comprehensive overview of their synthesis, characterization, and the theoretical underpinnings that govern their behavior. Detailed experimental protocols for key characterization techniques are provided, alongside a quantitative summary of the electronic properties of selected derivatives.

Introduction: The Versatility of the 1,10-Phenanthroline Core

1,10-Phenanthroline (phen) and its derivatives are a critical class of bidentate N-heterocyclic ligands. Their planar, aromatic structure and the specific placement of their two nitrogen atoms facilitate the formation of stable five-membered chelate rings with a wide array of metal ions.[1] This inherent coordinating ability has led to their extensive use in supramolecular chemistry, the development of luminescent sensors, photosensitizers for solar cells, and as potential anticancer agents.[2]

The electronic architecture of the 1,10-phenanthroline core is characterized by a delocalized π-system. Quantum chemical calculations have shown that the LUMO is primarily located on the pyridine π* orbitals, while the HOMO is distributed across the entire aromatic system.[1] This electronic distribution is fundamental to the metal-to-ligand charge transfer (MLCT) states observed in their coordination complexes. The true power of phenanthroline chemistry, however, lies in the ability to modulate these electronic properties through substitution. By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the aromatic rings, researchers can precisely control the HOMO-LUMO energy gap, which in turn dictates the absorption and emission characteristics, as well as the redox potentials of the molecule.[1]

Synthetic Strategies for Substituted 1,10-Phenanthroline Derivatives

The synthesis of substituted 1,10-phenanthroline derivatives is a well-established field, with several versatile methods available to introduce a wide range of functional groups.

Classical Condensation Reactions

Traditional methods for constructing the phenanthroline core, such as the Skraup and Friedländer syntheses, remain relevant. The Skraup reaction involves the cyclization of o-phenylenediamines with glycerol and sulfuric acid in the presence of an oxidizing agent.[3] The Friedländer condensation, on the other hand, utilizes the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1] These methods are particularly useful for creating the basic phenanthroline skeleton which can then be further functionalized.

Modern Cross-Coupling Reactions

The advent of metal-catalyzed cross-coupling reactions has revolutionized the synthesis of functionalized phenanthrolines. Halogenated phenanthroline precursors are commonly employed in reactions like the Suzuki, Stille, and Sonogashira couplings to introduce aryl, vinyl, or alkynyl substituents.[1] For instance, a Suzuki coupling can be used to synthesize phenyl-substituted phenanthrolines, a common strategy to extend the π-conjugation of the system.[4]

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) provides a direct route to introduce nucleophiles onto the phenanthroline ring, particularly at positions activated by electron-withdrawing groups or in halo-substituted precursors. This method is often used to introduce alkoxy or amino functionalities.[4]

The Impact of Substituents on Electronic Structure

The electronic properties of 1,10-phenanthroline derivatives are exquisitely sensitive to the nature and position of substituents. The introduction of EDGs, such as amino (-NH2) or methoxy (-OCH3) groups, raises the energy of the HOMO more significantly than the LUMO, leading to a decrease in the HOMO-LUMO gap. Conversely, EWGs, like nitro (-NO2) or cyano (-CN) groups, lower the energy of both the HOMO and LUMO, but with a more pronounced effect on the LUMO, which also results in a smaller energy gap.

This modulation of the frontier molecular orbitals has a direct impact on the spectroscopic and electrochemical properties of the derivatives. A smaller HOMO-LUMO gap typically leads to a bathochromic (red) shift in the absorption and emission spectra.

Quantitative Analysis of Electronic Properties

The following table summarizes the key electronic properties of a selection of substituted 1,10-phenanthroline derivatives, providing a comparative overview of the impact of different substituents.

| Derivative | Substituent(s) | λabs (nm) | λem (nm) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| 1 | 2-phenyl, 9-(2,6-diisopropylphenoxy) | 286-300 | Varies with solvent | - | - | Reduced | [1] |

| 2 | 2,9-bis(2,6-diisopropylphenoxy) | 286-300 | Varies with solvent | - | - | Reduced | [1] |

| 3 | 4,7-diphenyl-2,9-bis[(dimethylamino)methyl] | - | - | - | - | - | [5] |

| 4 | 4,7-diphenyl-2,9-bis[(morpholino)methyl] | - | - | - | - | - | [5] |

Note: The HOMO, LUMO, and HOMO-LUMO gap values are often determined computationally (e.g., via DFT), while absorption (λabs) and emission (λem) wavelengths are determined experimentally.

Experimental Protocols for Characterization

A multi-technique approach is essential for the comprehensive characterization of the electronic structure of substituted 1,10-phenanthroline derivatives.

UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λmax) and the molar absorptivity (ε), which provide insights into the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: Prepare a stock solution of the 1,10-phenanthroline derivative in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or ethanol) at a known concentration (typically in the range of 10-5 to 10-6 M). Ensure the solvent does not absorb in the spectral region of interest.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Allow the instrument's lamps to warm up for at least 20 minutes to ensure a stable output.

-

Blank Correction: Fill a quartz cuvette with the pure solvent to be used for the sample solution. Place the cuvette in the reference beam path of the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette.

-

Sample Measurement: Rinse the sample cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the sample beam path.

-

Data Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Objective: To measure the emission spectrum of the compound, which provides information about the excited state properties, including the wavelength of maximum emission (λem) and the fluorescence quantum yield.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent, similar to the preparation for UV-Vis spectroscopy. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should generally be less than 0.1).

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).

-

Excitation Wavelength Selection: Set the excitation monochromator to the λmax determined from the UV-Vis absorption spectrum.

-

Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.

-

Data Analysis: Determine the wavelength of maximum emission (λem). The fluorescence quantum yield can be determined relative to a standard of known quantum yield.

Cyclic Voltammetry (CV)

Objective: To investigate the electrochemical properties of the derivatives, including their oxidation and reduction potentials. This data can be used to estimate the HOMO and LUMO energy levels.

Methodology:

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a suitable solvent (e.g., anhydrous and deoxygenated acetonitrile or dichloromethane).

-

Sample Preparation: Dissolve the 1,10-phenanthroline derivative in the electrolyte solution at a concentration of approximately 1 mM.

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Data Acquisition: Connect the electrodes to a potentiostat. Apply a potential waveform that scans from an initial potential to a switching potential and then back to the initial potential. Record the resulting current as a function of the applied potential.

-

Data Analysis: From the cyclic voltammogram, determine the peak potentials for oxidation (Epa) and reduction (Epc). The half-wave potential (E1/2), which is an approximation of the standard redox potential, can be calculated as (Epa + Epc)/2. The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, often referenced against an internal standard like ferrocene/ferrocenium (Fc/Fc+).

Computational Chemistry: DFT and TD-DFT

Objective: To model the electronic structure of the molecules, predict their frontier molecular orbital energies (HOMO and LUMO), and simulate their electronic absorption spectra.

Methodology:

-

Structure Optimization: The ground-state geometry of the 1,10-phenanthroline derivative is optimized using Density Functional Theory (DFT). A common choice of functional and basis set is B3LYP/6-31G(d).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

HOMO and LUMO Analysis: The energies and spatial distributions of the HOMO and LUMO are obtained from the optimized ground-state calculation.

-

Excited State Calculations: Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. These calculations are typically performed on the optimized ground-state geometry.

-

Solvent Effects: To better correlate with experimental data obtained in solution, solvent effects can be included in the calculations using implicit solvent models like the Polarizable Continuum Model (PCM).

Conclusion and Future Outlook

The electronic structure of substituted 1,10-phenanthroline derivatives is a rich and tunable landscape. The strategic placement of electron-donating and electron-withdrawing groups allows for precise control over their photophysical and electrochemical properties. A combination of synthetic chemistry, spectroscopic and electrochemical characterization, and computational modeling provides a powerful toolkit for understanding and designing novel phenanthroline-based materials.

For researchers in drug development, the ability to tailor the electronic properties of these molecules is of paramount importance. The interaction of these derivatives with biological targets, such as DNA or specific proteins, is often governed by their electronic and steric characteristics. By understanding the principles outlined in this guide, scientists can rationally design and synthesize new 1,10-phenanthroline derivatives with enhanced therapeutic efficacy and targeted activity. The continued exploration of new synthetic methodologies and the development of more accurate computational models will undoubtedly lead to the discovery of next-generation phenanthroline-based drugs and advanced functional materials.

References

- 1. myuchem.com [myuchem.com]

- 2. researchers.mq.edu.au [researchers.mq.edu.au]

- 3. soc.chim.it [soc.chim.it]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Antiprotozoal Evaluation of New Promising 2,9-Bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline Derivatives, a Potential Alternative Scaffold to Drug Efflux - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Basic Characterization of 2-(4-Bromophenyl)-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental characteristics of 2-(4-Bromophenyl)-1,10-phenanthroline, a heterocyclic compound of interest in various scientific domains, including materials science and drug discovery. This document outlines its physicochemical properties, spectroscopic data, and relevant experimental protocols.

Physicochemical Properties

This compound is a solid, appearing as a white to light yellow powder or crystalline substance. It is identified by the CAS Number 149054-39-7.[1][2] Key physicochemical data are summarized in Table 1. The compound's structure features a rigid, planar 1,10-phenanthroline core substituted with a bromophenyl group at the 2-position, which influences its electronic and steric properties. This substitution can impact its coordination chemistry and potential biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 149054-39-7 | [1][2] |

| Molecular Formula | C₁₈H₁₁BrN₂ | [1][2] |

| Molecular Weight | 335.20 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 187-189 °C | [1] |

| Purity | >95.0% (HPLC) |

Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, based on the characterization of closely related phenanthroline derivatives, the expected spectral features can be predicted. The following tables summarize the anticipated data based on analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the phenanthroline core (δ 7.5-9.5 ppm). Protons of the bromophenyl group (δ 7.0-8.0 ppm). |

| ¹³C NMR | Aromatic carbons of the phenanthroline core (δ 120-155 ppm). Carbons of the bromophenyl group, including the carbon attached to bromine (δ 120-140 ppm). |

| FT-IR (cm⁻¹) | C=N and C=C stretching vibrations of the aromatic rings (1500-1650 cm⁻¹). C-H stretching of aromatic protons (~3050 cm⁻¹). C-Br stretching vibration (~500-600 cm⁻¹). |

| Mass Spec. | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight. Isotopic pattern characteristic of a bromine-containing compound. |

Photophysical Properties

The photophysical properties of this compound are expected to be influenced by the extended π-conjugation of the system.

Table 3: Predicted Photophysical Properties of this compound

| Property | Expected Characteristics |

| UV-Vis Absorption | Absorption bands in the UV region (250-350 nm) corresponding to π-π* transitions of the aromatic system. |

| Photoluminescence | Emission in the blue or green region of the visible spectrum upon excitation, characteristic of many phenanthroline derivatives. |

Structural Information

A definitive crystal structure for this compound has not been found in publicly accessible crystallographic databases. X-ray diffraction studies would be required to determine the precise bond lengths, bond angles, and packing arrangement in the solid state. Such information is crucial for understanding intermolecular interactions and for computational modeling studies.

Potential Applications in Drug Development and Research

1,10-phenanthroline and its derivatives are known for their ability to chelate metal ions and intercalate into DNA, leading to a wide range of biological activities. While specific studies on the biological applications of this compound are limited, related compounds have shown promise.

For instance, various substituted phenanthroline derivatives have been investigated for their antitumor and antimicrobial properties. The mechanism of action often involves the inhibition of metalloenzymes or the induction of apoptosis. The bromophenyl substituent on the phenanthroline core can modulate these activities through steric and electronic effects, potentially enhancing efficacy or altering selectivity.

Caption: Potential areas of application for this compound.

Further research is warranted to fully elucidate the biological activity and therapeutic potential of this specific compound. This would involve in vitro and in vivo studies to assess its efficacy against various cell lines and pathogens, as well as mechanistic studies to understand its mode of action.

Experimental Protocols

As specific experimental protocols for this compound are not detailed in the available literature, the following are generalized procedures for the characterization techniques mentioned in this guide.

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve an appropriate amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

General Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

General Protocol for Mass Spectrometry (MS):

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Acquire the mass spectrum in the desired mass range.

-

Identify the molecular ion peak and analyze the fragmentation pattern if necessary.

General Protocol for UV-Visible (UV-Vis) Absorption Spectroscopy:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, dichloromethane).

-

Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm) using a spectrophotometer.

-

Determine the wavelength(s) of maximum absorbance (λmax).

General Protocol for Photoluminescence (PL) Spectroscopy:

-

Using the same solution from the UV-Vis measurement, excite the sample at a wavelength where it absorbs light.

-

Record the emission spectrum over a range of longer wavelengths.

-

Determine the wavelength of maximum emission.

This technical guide serves as a foundational resource on this compound. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to 2-(4-Bromophenyl)-1,10-phenanthroline and its Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-1,10-phenanthroline, a versatile ligand, and its coordination complexes with various transition metals. This document details the synthesis, characterization, and potential applications of these compounds, with a particular focus on their relevance in drug development and materials science.

Introduction

1,10-Phenanthroline and its derivatives are a class of rigid, planar N-heterocyclic aromatic compounds that have garnered significant attention in coordination chemistry. Their strong chelating ability, coupled with an extensive π-system, allows for the formation of stable and electronically active metal complexes. The introduction of a 4-bromophenyl substituent at the 2-position of the phenanthroline core in this compound offers a strategic handle for further functionalization via cross-coupling reactions, enabling the fine-tuning of the ligand's steric and electronic properties. This targeted modification is crucial for developing novel metal complexes with tailored functionalities for applications in catalysis, light-emitting devices, and, most notably, as therapeutic agents.

Metal complexes of substituted phenanthrolines have shown significant promise as anticancer and antimicrobial agents. Their mechanisms of action often involve DNA interaction, oxidative stress induction, and enzyme inhibition. This guide will delve into the synthesis of this compound, the preparation of its metal complexes, their characterization, and a review of their potential applications, supported by available quantitative data and detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This widely used method for C-C bond formation allows for the coupling of an aryl halide with an arylboronic acid. In this case, 2-chloro-1,10-phenanthroline serves as the aryl halide and 4-bromophenylboronic acid as the coupling partner.

Experimental Protocol: Synthesis of 2-Chloro-1,10-phenanthroline

Materials:

-

1,10-Phenanthroline monohydrate

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

A mixture of 1,10-phenanthroline monohydrate, phosphorus oxychloride, and phosphorus pentachloride is carefully prepared.

-

The mixture is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The remaining residue is cooled and then carefully poured onto crushed ice.

-

The acidic solution is neutralized with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

-

The precipitate is collected by filtration, washed thoroughly with water, and dried.

-

The crude 2-chloro-1,10-phenanthroline can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of chloroform and hexane).

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2-Chloro-1,10-phenanthroline

-

4-Bromophenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Solvent system (e.g., Toluene and water)

-

To a reaction flask, add 2-chloro-1,10-phenanthroline, 4-bromophenylboronic acid, and potassium carbonate.

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add the palladium catalyst to the flask.

-

Add the degassed solvent system (e.g., a 2:1 mixture of toluene and water).

-

Heat the reaction mixture to reflux (typically around 90-100 °C) and stir vigorously for several hours (e.g., 12-24 hours). Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.

Metal Complexes of this compound

The bidentate N,N-chelating nature of this compound allows for the formation of stable complexes with a wide range of transition metals, including but not limited to Ruthenium(II), Copper(II), Platinum(II), and Iridium(III).

General Synthesis of Metal Complexes

The synthesis of metal complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Experimental Protocol: General Synthesis of a Ruthenium(II) Complex

Materials:

-

This compound

-

cis-[Ru(bpy)₂Cl₂]·2H₂O (bpy = 2,2'-bipyridine)

-

Solvent (e.g., Ethanol/water mixture)

Procedure: [6]

-

Dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O and a stoichiometric amount of this compound in an ethanol/water mixture.

-

Reflux the mixture for several hours under an inert atmosphere. The color of the solution will typically change, indicating complex formation.

-

Cool the solution to room temperature.

-

Add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the complex as a hexafluorophosphate salt.

-

Collect the precipitate by filtration, wash with cold water and diethyl ether, and dry under vacuum.

-

The crude product can be purified by column chromatography on alumina or silica gel.

Experimental Protocol: General Synthesis of a Copper(II) Complex

Materials:

-

This compound

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Solvent (e.g., Methanol or Ethanol)

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., methanol).

-

Add a solution of copper(II) chloride dihydrate in the same solvent dropwise to the ligand solution with stirring.

-

Stir the reaction mixture at room temperature or gentle heat for a few hours.

-

The resulting precipitate is collected by filtration, washed with the solvent, and dried.

Physicochemical Properties

The introduction of the 4-bromophenyl group can influence the photophysical and electrochemical properties of the resulting metal complexes. While specific data for complexes of this compound are not widely available, data from analogous structures provide valuable insights.

Table 1: Photophysical Properties of an Analogous Ru(II) Polypyridyl Complex

| Complex | λabs (nm) (ε, M-1cm-1) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |

| [Ru(bpy)₂(dppn)]²⁺ | 445 (1.8 x 10⁴) | 615 | 0.035 | 450 | [6] |

Note: Data for an analogous complex is presented to illustrate typical photophysical properties. dppn = benzo[i]dipyrido[3,2-a:2',3'-c]phenazine.

Applications in Drug Development

Metal complexes of phenanthroline derivatives are extensively studied for their potential as therapeutic agents, particularly in oncology. The primary mechanisms of action often involve interactions with DNA, generation of reactive oxygen species (ROS), and inhibition of cellular enzymes.

Anticancer Activity

Platinum(II) and Copper(II) complexes of phenanthroline derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The planar phenanthroline ligand can intercalate between DNA base pairs, leading to distortion of the DNA helix and inhibition of replication and transcription.[7] The metal center can also coordinate to DNA bases, further enhancing the damage.

Table 2: Cytotoxicity (IC₅₀ in µM) of Analogous Platinum(II)-Phenanthroline Complexes

| Complex | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |

| [Pt(η¹-C₂H₄-OMe)(DMSO)(phen)]⁺ | Mia PaCa-2 (Pancreatic) | 31.6 ± 1.19 (24h) | [7] |

| [Pt(η¹-C₂H₄-OEt)(DMSO)(phen)]⁺ | PANC-1 (Pancreatic) | 9.15 ± 2.02 (24h) | [7] |

| Cisplatin | Mia PaCa-2 (Pancreatic) | > 100 (24h) | [7] |

Note: Data for analogous complexes are presented to highlight the potential cytotoxicity.

DNA Interaction

The interaction of these metal complexes with DNA is a critical aspect of their biological activity. This interaction can be quantified by the DNA binding constant (Kb).

Table 3: DNA Binding Constants of Analogous Copper(II)-Phenanthroline Complexes

| Complex | Kb (M⁻¹) | Method | Reference |

| [Cu(L1)]²⁺ | 2.38 x 10⁵ | Spectroscopic Titration | [8] |

| [Cu(IP)₂]²⁺ | 3.68 x 10⁴ | Spectroscopic Titration | [9] |

Note: Data for analogous complexes are presented. L1 = N,N'-dimethyl-1,10-phenanthroline-2,9-dimethanamine, IP = Imidazo-phenanthroline.

Photodynamic Therapy (PDT)

Ruthenium(II) polypyridyl complexes are particularly interesting as photosensitizers in photodynamic therapy (PDT).[10] Upon irradiation with light of a specific wavelength, these complexes can be excited to a long-lived triplet state. This excited state can then transfer energy to molecular oxygen, generating highly cytotoxic singlet oxygen (¹O₂), which can induce cancer cell death.

Conclusion

This compound is a valuable ligand for the construction of novel metal complexes with diverse applications. The synthetic accessibility of this ligand, particularly through the robust Suzuki-Miyaura coupling, allows for its incorporation into various metallic scaffolds. The resulting metal complexes, particularly those of platinum, copper, and ruthenium, exhibit significant potential in the field of drug development as anticancer agents and photosensitizers for photodynamic therapy. The presence of the bromophenyl moiety offers a convenient point for further structural modifications, paving the way for the rational design of next-generation metal-based therapeutics and functional materials. Further research is warranted to fully elucidate the specific properties and biological activities of metal complexes derived from this compound.

References

- 1. Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. jsynthchem.com [jsynthchem.com]

- 5. scispace.com [scispace.com]

- 6. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the Antitumor Effects of Platinum-Based [Pt(η1-C2H4-OR)(DMSO)(phen)]+ (R = Me, Et) Cationic Organometallic Complexes on Chemoresistant Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. May iron(III) complexes containing phenanthroline derivatives as ligands be prospective anticancer agents? [ouci.dntb.gov.ua]

- 9. op.niscpr.res.in [op.niscpr.res.in]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Applications of 2-(4-Bromophenyl)-1,10-phenanthroline in Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-1,10-phenanthroline is a versatile heterocyclic compound that serves as a valuable building block and ligand in modern catalysis. Its rigid, planar 1,10-phenanthroline core provides a strong bidentate coordination site for a variety of transition metals, including palladium, copper, and ruthenium. The presence of a bromophenyl substituent at the 2-position introduces a reactive handle for further functionalization via cross-coupling reactions, allowing for the synthesis of more complex ligands and catalytic systems. This dual functionality makes this compound a molecule of significant interest in the development of novel catalysts for a range of organic transformations.

This document provides detailed application notes and experimental protocols for the use of this compound in several key catalytic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The 1,10-phenanthroline scaffold is a well-established ligand for palladium-catalyzed cross-coupling reactions. The nitrogen atoms of the phenanthroline coordinate to the palladium center, stabilizing the catalytic species and modulating its reactivity. The this compound can act as a ligand in these reactions or, due to the bromo-substituent, can itself be a substrate for cross-coupling, leading to the synthesis of more complex phenanthroline derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. When this compound is used as a substrate, it allows for the introduction of a new aryl or vinyl group at the 4-position of the phenyl ring.

Table 1: Representative Suzuki-Miyaura Coupling of this compound

| Entry | Aryl Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | K₂CO₃ | Toluene/H₂O (4:1) | 85 | 4 | >95 |

| 2 | 4-Methoxyphenylboronic acid | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 6 | 92 |

| 3 | 3-Thienylboronic acid | Cs₂CO₃ | DMF | 100 | 8 | 88 |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the corresponding aryl boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and the base (2.0 mmol).

-

Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of Toluene and Water).

-

Inert Atmosphere: Seal the Schlenk tube and thoroughly degas the mixture by three cycles of vacuum and backfilling with argon or nitrogen.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 85 °C) and stir for the specified time.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction couples aryl or vinyl halides with alkenes. This compound can serve as the aryl halide component, leading to the formation of a styrenyl-type derivative.

Table 2: Representative Heck Reaction of this compound